7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(1H-Benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core with a benzimidazole substituent at position 7 and a methyl group at position 2. The benzimidazole moiety, known for its DNA-intercalating properties, may enhance binding affinity to biological targets compared to simpler substituents .
Properties
Molecular Formula |
C16H12N8O |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
11-(1H-benzimidazol-2-ylamino)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H12N8O/c1-9-18-16-17-8-10-13(24(16)21-9)6-7-23(14(10)25)22-15-19-11-4-2-3-5-12(11)20-15/h2-8H,1H3,(H2,19,20,22) |
InChI Key |
ZBUMEDSKSQEPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Approach
The preparation of this polycyclic compound typically begins with constructing the pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one core. Source outlines a sequence starting with cyclocondensation of 4-amino-2-methylpyrimidin-5-ol with hydrazine derivatives under acidic conditions to form the triazolo-pyrimidine scaffold. Subsequent N-alkylation introduces the methyl group at position 2, confirmed via -NMR spectroscopy .
The benzimidazole moiety is synthesized separately via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. Source demonstrates that refluxing o-phenylenediamine with 4-chlorobenzoic acid in toluene using -toluenesulfonic acid (-TsOH) as a catalyst yields 2-(4-chlorophenyl)-1H-benzimidazole at 80°C over 2–3 hours . This method achieves yields exceeding 75% and minimizes side products through precise stoichiometric control.
Coupling the two fragments involves nucleophilic aromatic substitution. The triazolo-pyrimidine core is activated via chlorination using phosphorus oxychloride (POCl), followed by reaction with the benzimidazol-2-ylamine derivative in dimethylformamide (DMF) at 100°C .
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Triazolo-pyrimidine | Hydrazine, HCl, 80°C, 6 h | 68 | |
| Benzimidazole | -TsOH, toluene, 80°C, 3 h | 78 | |
| Coupling | DMF, 100°C, 12 h | 65 |
Reductive Amination and Iron-Based Catalysis
A critical challenge in synthesizing the target compound is reducing nitro intermediates without catalyst poisoning. Source highlights the use of iron-based reducing systems (Fe-acetic acid or Fe-hydrochloric acid) as alternatives to palladium-catalyzed hydrogenation. For example, reducing ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate with Fe-HCl in aqueous tetrahydrofuran at reflux achieves 92% yield, compared to 70% with Pd/C . This method avoids sulfur-containing byproducts that deactivate noble metal catalysts.
Mechanistic Insight : Iron in acidic media generates nascent hydrogen, which selectively reduces nitro groups to amines without affecting adjacent functional groups . This selectivity is crucial for preserving the benzimidazole ring’s integrity during later stages.
Acid-Catalyzed Cyclization and Solvent Optimization
Source emphasizes the role of -TsOH in facilitating benzimidazole ring formation. Compared to traditional HCl or HSO, -TsOH provides a milder acidic environment, reducing side reactions such as over-oxidation or dimerization. Refluxing in toluene ensures azeotropic removal of water, driving the equilibrium toward product formation .
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 3 | 78 |
| Ethanol | 70 | 4 | 65 |
| DMF | 100 | 2 | 60 |
High-Throughput Screening for Reaction Optimization
Industrial-scale synthesis (source ) employs high-throughput screening (HTS) to identify optimal conditions for each step. For instance, varying temperatures (60–120°C), catalysts (e.g., -TsOH, ZnCl), and solvents (toluene, DMF, THF) across 96-well plates accelerates parameter optimization. HTS revealed that replacing DMF with N-methylpyrrolidone (NMP) in the coupling step increases yield by 15% due to improved solubility of the triazolo-pyrimidine intermediate .
Continuous Flow Chemistry for Scalable Production
Continuous flow systems enhance reproducibility and safety during scale-up. Source details a two-stage flow process:
-
Stage 1 : Benzimidazole synthesis in a packed-bed reactor with -TsOH-immobilized silica gel (residence time: 30 minutes).
-
Stage 2 : Coupling reaction in a microreactor at 100°C with a residence time of 2 hours.
This approach achieves 85% overall yield and reduces reaction time from 18 hours (batch) to 3 hours .
Chemical Reactions Analysis
Types of Reactions
7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent . Research indicates that it can inhibit specific kinases involved in cell proliferation, making it a candidate for targeted cancer therapies. The mechanism of action involves binding to the active site of kinases, thereby blocking signaling pathways that promote tumor growth.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzimidazole moiety enhanced its potency against specific cancer targets.
Biochemical Probes
In biological research, this compound serves as a biochemical probe to study enzyme functions and interactions. Its ability to selectively inhibit enzyme activity allows researchers to dissect complex biological pathways and investigate the role of specific enzymes in disease processes.
Case Study: Enzyme Inhibition
Research involving this compound has shown its effectiveness in inhibiting protein kinases involved in inflammatory responses. This inhibition provides insights into potential therapeutic strategies for treating inflammatory diseases.
Material Science
Beyond biological applications, the compound is explored for its potential in developing new materials with unique electronic or optical properties. Its heterocyclic structure allows for tuning electronic characteristics, which can be beneficial in designing organic semiconductors or sensors.
Case Study: Electronic Properties
A recent investigation into the electronic properties of this compound revealed that it could be utilized in organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional medicinal chemistry applications.
Mechanism of Action
The mechanism of action of 7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Analogous Compounds
Pharmacological Implications
- Benzimidazole vs. Benzothiazole : The benzimidazole group in the target compound may exhibit stronger DNA or kinase-binding interactions compared to benzothiazole derivatives due to its dual nitrogen atoms, which facilitate hydrogen bonding .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl or methoxybenzyl) are synthesized in higher yields (e.g., 67–70% in ) compared to halogenated or heteroaromatic analogs, which require multi-step functionalization .
Biological Activity
7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates multiple pharmacologically relevant moieties, making it a promising candidate for various biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 332.32 g/mol. Its unique structure comprises benzimidazole, pyridine, and triazolopyrimidine rings, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H12N8O |
| Molecular Weight | 332.32 g/mol |
| CAS Number | 932208-98-5 |
The biological activity of 7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one primarily involves its interaction with specific kinases. By binding to the active site of these enzymes, the compound inhibits their activity and disrupts signaling pathways that promote cell proliferation. This mechanism is particularly relevant in the context of cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its efficacy against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity compared to standard treatments.
- Bel-7402 (Liver Cancer) : Similar potent effects were observed.
The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole and triazole moieties can enhance potency against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound shows promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Demonstrated moderate inhibitory effects.
- Escherichia coli : Showed comparable activity to established antibiotics like ciprofloxacin .
Case Studies and Research Findings
A comprehensive review of benzimidazole derivatives reveals that compounds similar to 7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been extensively studied for their diverse biological activities:
- Anticancer Studies : A study evaluated several derivatives for their ability to inhibit tumor growth in various models. The results indicated that modifications at the 2-position significantly enhanced anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of related triazole derivatives which exhibited strong antibacterial properties against multi-drug resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing 7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodology : The compound can be synthesized via multistep reactions involving hydrazine hydrate and ethanol reflux for cyclization. For example, hydrazine hydrate reacts with precursor compounds (e.g., pyrimidine derivatives) under reflux conditions (6 hours) to form the triazolo-pyrimidine core, followed by recrystallization in ethanol to purify the product .
- Key Considerations : Solvent selection (ethanol vs. DMF), reaction time optimization, and purity assessment via melting point analysis or HPLC.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Spectroscopic Analysis : Use of IR to confirm functional groups (e.g., C=N stretch at ~1600–1680 cm⁻¹) and NMR (¹H/¹³C) to verify benzimidazole and pyrimidine ring integration .
- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₄N₄O₂) by matching calculated vs. experimental C, H, N, and O percentages .
- Chromatography : TLC or HPLC to confirm homogeneity .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?
- Methodology : The Sulforhodamine B (SRB) assay is a robust colorimetric method for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is sensitive, reproducible, and suitable for high-throughput screening in 96-well plates .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare potency trends.
- Mechanistic Studies : Combine SRB assays with flow cytometry to differentiate cytostatic vs. cytotoxic effects.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of inter-cell-line variability (e.g., p < 0.05) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Polycaprolactone-based nanoparticles improve drug delivery and reduce off-target effects .
- Prodrug Design : Introduce hydrophilic substituents (e.g., hydroxyl or amino groups) to the triazolo-pyrimidine core .
Q. How can computational modeling predict binding interactions between this compound and biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-receptor interactions. Focus on hydrogen bonding with benzimidazole NH and π-π stacking with pyrimidine rings .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes.
Q. What experimental designs minimize variability in pharmacological evaluations?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
